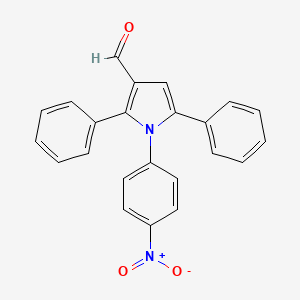
Fuc(b1-3)a-GlcNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a glycoside formed by the linkage of an alpha-L-fucopyranosyl unit to a D-glucopyranose molecule. This compound is significant in various biological processes and has been studied for its role in cellular recognition and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of a protected glucosamine derivative with a fucosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in developing therapeutic agents for bacterial and viral infections.
Industry: Utilized in the production of glycosylated compounds for various applications.
Mechanism of Action
The mechanism by which 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific receptors on the cell surface. These interactions can trigger signaling pathways that regulate various cellular processes. The molecular targets often include lectins and other carbohydrate-binding proteins.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-D-glucopyranose: Another glycoside with a galactose unit instead of fucose.
2-acetamido-2-deoxy-3-O-(alpha-D-mannopyranosyl)-D-glucopyranose: Contains a mannose unit instead of fucose.
Uniqueness
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is unique due to the presence of the alpha-L-fucopyranosyl unit, which imparts specific biological properties and interactions that are distinct from other similar compounds .
Properties
Molecular Formula |
C14H25NO10 |
|---|---|
Molecular Weight |
367.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13-,14+/m0/s1 |
InChI Key |
TUXVLTYUDHJDAL-BGWULCETSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


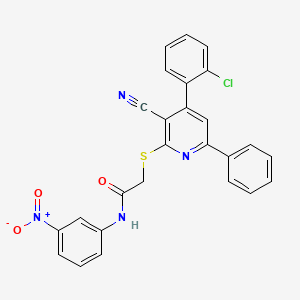
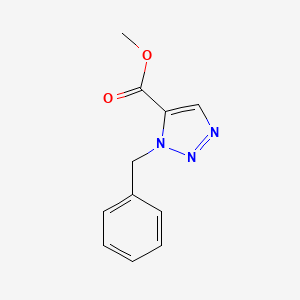
![2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B11776195.png)
![7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate](/img/structure/B11776208.png)
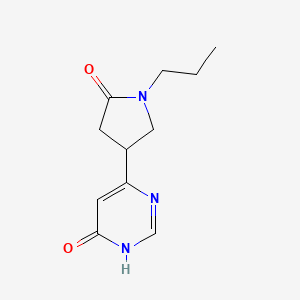

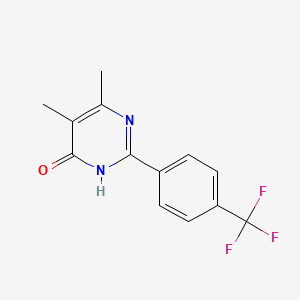
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
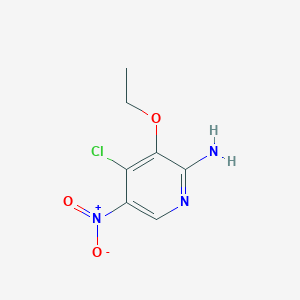
![Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11776227.png)
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11776232.png)

